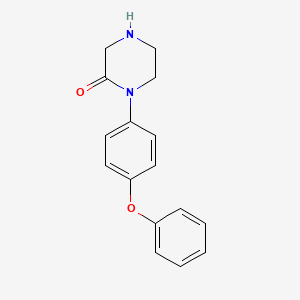

1-(4-Phenoxyphenyl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenoxyphenyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-16-12-17-10-11-18(16)13-6-8-15(9-7-13)20-14-4-2-1-3-5-14/h1-9,17H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCLETKRSMAEGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 1 4 Phenoxyphenyl Piperazin 2 One

Retrosynthetic Analysis and Key Precursor Identification for the Piperazin-2-one (B30754) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. ias.ac.inamazonaws.comdeanfrancispress.com For 1-(4-Phenoxyphenyl)piperazin-2-one, the analysis begins by identifying the most logical bond cleavages.

Two primary disconnections are considered:

C-N Bond Disconnection: The bond between the piperazinone nitrogen (N-1) and the phenoxyphenyl ring is a prime candidate for disconnection. This retrosynthetic step, the reverse of an N-arylation reaction, yields two key synthons: the piperazin-2-one ring and a 4-phenoxyphenyl moiety. The corresponding chemical reagents for these synthons would be piperazin-2-one itself and an activated aryl species like 1-bromo-4-phenoxybenzene (B89831) or 1-fluoro-4-phenoxybenzene.

Piperazin-2-one Ring Disconnection: The piperazin-2-one core can be further deconstructed. A common strategy involves two C-N bond cleavages, which retrosynthetically unwinds the ring into linear precursors. A logical approach is to disconnect the amide bond and the N1-C6 bond, leading back to N-substituted ethylenediamine (B42938) derivatives and a two-carbon unit, such as a haloacetyl group.

This analysis identifies the following as crucial precursors for the synthesis:

Piperazin-2-one: A foundational heterocyclic intermediate. medchemexpress.com

Ethylenediamine: A basic building block providing the two-nitrogen backbone.

Haloacetic Acid Derivatives: Reagents like chloroacetyl chloride or ethyl bromoacetate, which provide the carbonyl group and the adjacent methylene (B1212753) for cyclization.

4-Phenoxyaniline or 4-Phenoxyphenol: Precursors for introducing the N-aryl moiety.

Bis(2-chloroethyl)amine: Can be used in cyclization reactions with an appropriate aniline (B41778) derivative to form the piperazine (B1678402) ring directly. researchgate.net

| Precursor | Role in Synthesis |

| Piperazin-2-one | Core heterocyclic structure for subsequent N-arylation. |

| Ethylenediamine | Provides the N-C-C-N backbone of the piperazine ring. |

| Chloroacetyl Chloride | Source of the carbonyl and adjacent carbon for cyclization. |

| 1-Bromo-4-phenoxybenzene | Arylating agent to install the 4-phenoxyphenyl group. |

| 4-Phenoxyaniline | Alternative precursor for forming the N-aryl bond. |

Classical and Modern Synthetic Routes to the Piperazin-2-one Scaffold

The construction of the piperazin-2-one ring is a critical step, with various methods developed over the years.

Cyclization Reactions and Ring Formation Methodologies

The formation of the piperazin-2-one heterocycle is typically achieved through intramolecular cyclization. A prevalent classical method involves the reaction of an N-substituted ethylenediamine with an α-haloacetyl halide or ester. The reaction proceeds via an initial acylation of one nitrogen atom, followed by an intramolecular nucleophilic substitution by the second nitrogen atom to close the ring.

More modern and diverse strategies include:

Reductive Amination and Cyclization: Starting from an amino acid, such as N-Boc protected (S)-alanine, conversion to a β-ketoester can be performed. Subsequent reductive amination followed by protection and cyclization yields the piperazine ring. nih.gov

Post-Ugi Cascade Reactions: While often used for piperazine-2,5-diones, the Ugi four-component reaction can generate highly functionalized linear precursors that undergo subsequent base-mediated cyclization to form the heterocyclic ring, sometimes in a one-pot, two-step protocol. nih.gov

Dieckmann Cyclization: This intramolecular condensation reaction can be used to form piperazine-2,5-diones from precursors like CH2-N(R)C(O)CH2N(R′)CO2Ph, where a terminal methylene closes onto a carbamate. acs.org Although targeting a related scaffold, the principles of intramolecular cyclization are relevant.

Wacker-Type Aerobic Oxidative Cyclization: Palladium catalysts can be used for the cyclization of certain olefinic amines to form various nitrogen heterocycles, including piperazinones. organic-chemistry.org

N-Arylation Approaches for Installation of the 4-Phenoxyphenyl Moiety

Once the piperazin-2-one core is synthesized, the final key step is the installation of the 4-phenoxyphenyl group onto the N-1 position.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used modern method for forming C-N bonds. researchgate.net It allows for the coupling of piperazin-2-one with an aryl halide, such as 1-bromo-4-phenoxybenzene. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., bidentate ligands like Xantphos), and a base. acs.org This method offers high efficiency and tolerance for a wide range of functional groups.

Copper-Catalyzed N-Arylation: Copper-based catalysts provide an alternative to palladium for N-arylation reactions. organic-chemistry.org These reactions can couple piperazinones with aryl halides or diaryliodonium salts, often under mild conditions. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): A more classical approach, SNAr involves the reaction of piperazin-2-one with an aryl halide that is activated by electron-withdrawing groups (e.g., a nitro group) ortho or para to the halogen. For a non-activated system like 4-phenoxybenzene, this method is generally less effective than metal-catalyzed routes.

One-Pot Synthesis: Some procedures combine ring formation and N-arylation. For instance, a one-pot synthesis starting from diethanolamine (B148213) can generate a N-arylated piperazine in situ, which can then be further functionalized. core.ac.uk

Stereoselective Synthesis and Chiral Resolution Techniques

While this compound is an achiral molecule, the synthesis of chiral piperazin-2-one derivatives is of significant interest in medicinal chemistry, as stereochemistry often dictates biological activity. nih.gov

Several strategies have been developed to access enantiomerically pure piperazin-2-ones:

Asymmetric Hydrogenation: Chiral piperazin-2-ones can be synthesized through the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, achieving excellent diastereoselectivities and enantioselectivities. rsc.org

Organocatalytic One-Pot Reactions: A one-pot sequence involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed. nih.govacs.org This method uses a quinine-derived urea (B33335) as a catalyst to produce 3-aryl/alkyl piperazin-2-ones with high enantiomeric excess (ee). nih.govacs.org

Chiral Pool Synthesis: Enantiopure starting materials, such as the amino acid (S)-serine, can be used. researchgate.netnih.gov A key step in this approach is the reaction of a chloroacetamide derivative with a primary amine to yield diastereomeric bicyclic piperazinediones, which are then converted to the desired chiral products. researchgate.net

Kinetic Resolution: A racemic mixture of a substituted piperidine (B6355638) derivative can be resolved using a chiral base like n-BuLi with sparteine. This allows for the preferential deprotonation of one enantiomer, enabling the separation and synthesis of enantioenriched building blocks. whiterose.ac.uk

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the efficiency and yield of the synthesis of this compound requires careful optimization of reaction parameters for both the cyclization and N-arylation steps.

For the N-arylation (Buchwald-Hartwig type) step, optimization may include:

Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is critical. Bulky, electron-rich bidentate ligands like Xantphos or Josiphos often give superior results by promoting reductive elimination and preventing catalyst decomposition. acs.org

Base and Solvent: The strength and solubility of the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) can significantly impact reaction rates and yields. The choice of solvent (e.g., toluene, dioxane, DMF) is also crucial for solubility and reaction temperature.

Temperature and Reaction Time: These parameters are optimized to ensure complete conversion while minimizing the formation of byproducts.

For the cyclization step, strategies include:

Microwave Irradiation: Using microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields for cyclization reactions. researchgate.netnih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and stoichiometry, which can lead to higher yields, improved safety, and easier scalability compared to batch processes. researchgate.net

| Step | Method | Key Optimization Parameters | Typical Conditions |

| Cyclization | Intramolecular Nucleophilic Substitution | Base, Solvent, Temperature | K₂CO₃, Acetonitrile, Reflux |

| Cyclization | Ugi/Post-Ugi Cascade | Base, Solvent, Energy Source | K₂CO₃, MeCN, Microwave Irradiation (120 °C) nih.gov |

| N-Arylation | Buchwald-Hartwig Amination | Pd Catalyst, Ligand, Base, Solvent | Pd₂(dba)₃, Xantphos, NaOtBu, Toluene |

| N-Arylation | Copper-Catalyzed Coupling | Cu Catalyst, Ligand, Base | CuI, L-proline, K₂CO₃, DMSO |

Green Chemistry Principles in the Synthesis of Related Piperazinone Derivatives

Applying green chemistry principles to the synthesis of piperazinone derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unibo.it

Key green strategies applicable to this class of compounds include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, ethanol, or ionic liquids is a primary goal. researchgate.netrsc.org For example, multicomponent reactions for synthesizing related heterocycles have been successfully carried out in aqueous ethanol. rsc.org

Multicomponent and One-Pot Reactions: These reactions improve atom economy by incorporating multiple starting materials into the final product in a single step, reducing the number of purification stages and solvent waste. nih.govresearchgate.net

Heterogeneous Catalysis: Using catalysts immobilized on a solid support, such as piperazine on graphene oxide, facilitates easy separation of the catalyst from the reaction mixture. rsc.org This allows the catalyst to be recycled and reused, reducing cost and waste. researchgate.netrsc.org

Catalyst-Free Synthesis: Developing synthetic routes that proceed efficiently without a catalyst represents an ideal green chemistry scenario, eliminating concerns about metal contamination and catalyst cost. researchgate.net

Energy Efficiency: Employing methods like microwave-assisted synthesis can lead to significant energy savings by reducing reaction times from hours to minutes. nih.govresearchgate.net

These principles guide the development of more sustainable and economically viable synthetic routes for this compound and related pharmacologically relevant molecules. unibo.it

Computational and Theoretical Investigations of 1 4 Phenoxyphenyl Piperazin 2 One

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structure and behavior of molecules. For a flexible molecule such as 1-(4-Phenoxyphenyl)piperazin-2-one, which contains multiple rotatable bonds, conformational analysis is essential to identify the low-energy shapes, or conformers, that the molecule is likely to adopt.

This analysis is typically performed using force fields like the Merck Molecular Force Field (MMFF94) or the Tripos force field, which estimate the potential energy of a molecule as a function of its atomic coordinates. njit.eduresearchgate.net By systematically rotating the bonds, computational algorithms like random search can explore the conformational potential energy surface to find stable, low-energy structures. njit.eduscribd.com Such studies on related piperazine (B1678402) analogs have shown that different force fields can yield variations in the predicted conformer populations, particularly concerning the geometry of nitrogen atoms and internal rotation around ether linkages. researchgate.netscribd.com The presence of a solvent can also influence the conformational landscape, although in some cases, implicit solvent models have shown minimal effect on the location of energy minima. njit.edu

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.netrsc.org By calculating the electron density, DFT can provide insights into molecular properties such as orbital energies, partial atomic charges, and the molecular electrostatic potential. These calculations are instrumental in understanding a molecule's stability, reactivity, and the nature of its chemical bonds. researchgate.net For instance, DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, helping to confirm the molecule's structure. researchgate.net The B3LYP functional is a commonly used method in DFT that has shown excellent agreement with experimental results for organic molecules. researchgate.net Such analysis can pinpoint the most likely sites for electrophilic or nucleophilic attack, guiding the synthesis of new derivatives.

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that reveals the molecule's dynamic behavior. MD is particularly useful for understanding how a ligand like this compound interacts with its biological target. For example, in a study of a structurally similar piperazine derivative targeting the sigma-1 receptor (σ1R), MD simulations over a 50-nanosecond period were used to confirm the stability of the ligand-receptor complex. rsc.org The root mean square deviation (RMSD) value from such simulations indicates how much the ligand's position changes over time, with low values suggesting a stable binding mode. rsc.org MD can also reveal transient binding pockets on a protein's surface that are not apparent in static crystal structures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of rational drug design. These models aim to find a statistical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For classes of compounds like 4-phenylpiperazines, QSAR models can be built by modeling physicochemical descriptors (such as lipophilicity, shape, and electronic properties) against a measured biological response, like receptor binding affinity or in vivo effects. nih.govresearchgate.net

In studies of related 4-phenylpiperazine derivatives, QSAR models have successfully elucidated the structural requirements for affinity to targets like the dopamine (B1211576) D2 receptor and monoamine oxidase A (MAO A). nih.gov For other piperazine series, QSAR has shown that affinity for serotonin (B10506) receptors (5-HT1A and 5-HT2A) depends on factors like molecular shape, lipophilicity, and the distribution of partial charges within the molecule. researchgate.net While no specific QSAR models for this compound were found, its structural features suggest it could be included in such studies to predict its potential activity and guide the synthesis of analogs with improved properties.

Molecular Docking and Ligand-Target Interaction Prediction (Preclinical, in silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. researchgate.net This method is crucial for predicting ligand-target interactions and understanding the structural basis of biological activity.

Docking and MD simulation studies on commercially available piperidine (B6355638)/piperazine-containing compounds identified 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ), a compound with high structural similarity to this compound, as a potential ligand for the sigma-1 receptor (σ1R). rsc.org The σ1R is overexpressed in various cancers, making it a valuable therapeutic target. rsc.org Further docking studies of a fluorinated analog showed a good affinity for σ1R, comparable to that of established radiopharmaceuticals. rsc.org Docking analyses of other piperazine-based compounds have also highlighted the sigma-1 receptor as a likely target, with key interactions involving a positive ionizable nitrogen atom and hydrophobic groups that fit into specific pockets in the receptor's binding site. nih.gov

The versatile piperazine scaffold has been shown to interact with other important biological targets as well. Docking studies have demonstrated that certain piperazine derivatives can bind to the active site of poly (ADP-ribose) polymerase 1 (PARP1) and topoisomerase IIα, both of which are significant targets in cancer therapy. nih.govnih.gov These interactions typically involve a combination of hydrogen bonds and π-type interactions between the aromatic rings of the ligand and amino acid residues in the target protein. nih.gov

In Silico Assessment of Physicochemical Parameters Relevant to Biological Interaction

In silico tools are widely used in the early stages of drug discovery to predict the physicochemical properties of a compound, which heavily influence its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov Properties such as lipophilicity (logP), molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are critical for predicting oral bioavailability and cell membrane permeability. pharmacophorejournal.com

Compounds are often evaluated against criteria like Lipinski's "Rule of Five" to assess their drug-likeness. pharmacophorejournal.com For various piperazine derivatives, computational tools have been used to predict these properties, helping to prioritize compounds with a higher probability of success. nih.govpharmacophorejournal.com The table below shows a set of predicted physicochemical parameters for this compound.

| Parameter | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C16H16N2O2 | The elemental composition of the molecule. |

| Molecular Weight | 268.31 g/mol | The mass of one mole of the compound. Generally, values <500 Da are preferred for oral bioavailability. |

| logP (Lipophilicity) | 2.1 - 2.5 | The logarithm of the partition coefficient between octanol (B41247) and water. Values <5 are generally favored. |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | The surface sum over all polar atoms. Values <140 Ų are associated with better cell permeability. |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. Generally, ≤5 are preferred. |

| Hydrogen Bond Acceptors | 3 | The number of nitrogen or oxygen atoms. Generally, ≤10 are preferred. |

| Rotatable Bonds | 3 | The number of bonds that allow free rotation. Values ≤10 are associated with better bioavailability. |

Chemoinformatics and Scaffold-Hopping Approaches for Design Optimization

Chemoinformatics applies computational methods to solve chemical problems, while scaffold hopping is a specific medicinal chemistry strategy used to discover new, patentable core structures (scaffolds) that retain the biological activity of a known parent compound. nih.govnih.gov The goal of scaffold hopping is often to identify novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable ADME/Tox profile. chemrxiv.org

This technique can range from minor modifications, such as replacing a heteroatom in a ring, to completely replacing a core structure with a new one that preserves the key pharmacophoric features (the spatial arrangement of elements necessary for biological activity). nih.gov For example, a key strategy in some scaffold-hopping programs has been to reduce lipophilicity and increase aqueous solubility to improve a compound's developability. dundee.ac.uk By analyzing libraries of existing compounds or generating new ones de novo, computational approaches can identify scaffolds that place the necessary interacting groups in the correct orientation to bind to a biological target, leading to the optimization of a lead compound. nih.gov The piperazine ring itself is a common and versatile scaffold in medicinal chemistry, valued for its favorable biological and physicochemical properties. researchgate.net

Preclinical Biological and Biochemical Research of 1 4 Phenoxyphenyl Piperazin 2 One

Elucidation of Potential Biological Targets and Pathways

Investigations into the specific biological targets of 1-(4-Phenoxyphenyl)piperazin-2-one have not been reported in the accessible scientific literature. The following subsections, which would typically detail in vitro studies, are therefore without specific data for this compound.

Enzyme Inhibition and Activation Studies (in vitro, cell-free systems)

There is no publicly available data from in vitro, cell-free enzyme inhibition or activation studies for this compound. While related piperazine (B1678402) structures have been investigated as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH), no such research has been published for this specific molecule.

Receptor Binding and Ligand-Receptor Interaction Profiling (in vitro, cell-based assays)

No in vitro cell-based assay results detailing the receptor binding profile or ligand-receptor interactions of this compound have been published. Studies on analogous compounds suggest that the piperazine scaffold can interact with various receptors, including sigma receptors and serotonin (B10506) receptors, but specific binding affinities (such as Ki or Kd values) for this compound are not available.

Ion Channel Modulation Studies (in vitro)

Information regarding the modulatory effects of this compound on ion channels is not present in the public domain.

Cellular-Level Pharmacological Characterization (Preclinical, in vitro)

Detailed preclinical, in vitro pharmacological characterization of this compound at the cellular level has not been documented in peer-reviewed literature.

Assessment of Cellular Pathway Modulation

There are no published studies that assess how this compound may modulate specific cellular pathways.

High-Throughput Screening (HTS) Approaches for Biological Activity

While high-throughput screening is a common method for identifying the biological activity of novel compounds, the results of any such screens involving this compound have not been made public.

No Preclinical Research Data Found for this compound

Despite a comprehensive search of scientific databases and patent literature, no publicly available preclinical biological or biochemical research was found for the chemical compound this compound.

Extensive searches were conducted to locate studies pertaining to the mechanistic action, binding modes, allosteric modulation, and the role of structural motifs in the biological recognition of this compound. These searches included targeted queries for this specific compound as well as broader inquiries into related phenoxyphenyl piperazinone derivatives.

The investigation did not yield any primary research articles, review papers, or patent applications containing the specific data required to generate an article on the preclinical and biochemical profile of this compound. The information available pertains to other, structurally distinct piperazine and piperazinone derivatives, which falls outside the scope of the requested subject.

Therefore, the detailed analysis of the molecular-level mechanistic studies for this compound, as outlined in the requested article structure, cannot be provided at this time due to the absence of relevant scientific findings in the public domain.

Structure Activity Relationship Sar and Rational Design Principles for 1 4 Phenoxyphenyl Piperazin 2 One Analogues

Systematic Modification of the Piperazin-2-one (B30754) Core and Substituents

The piperazin-2-one ring is a privileged scaffold in medicinal chemistry, amenable to substitution at multiple positions, allowing for fine-tuning of its biological activity. researchgate.netnih.gov Systematic modifications typically involve altering substituents on the nitrogen atoms (N-1 and N-4) and the carbon backbone of the heterocyclic ring.

N-1 Position: The N-1 position, occupied by the 4-phenoxyphenyl group in the parent compound, is a critical determinant of activity. In various classes of piperazine (B1678402) derivatives, modifications at this position significantly influence target binding. For instance, in a series of N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides designed as potential antipsychotics, the nature of the substituent on the phenyl ring attached to the piperazine nitrogen dramatically altered anti-dopaminergic and anti-serotonergic activities. nih.gov

N-4 Position: The N-4 position of the piperazin-2-one core is another key site for modification. Acylation or alkylation at this position introduces new pharmacophoric features. In one study on 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives, the introduction of a 2-bromo-N-(4-phenoxyphenyl)acetamide moiety at this position was a key step in generating compounds with activity against Toxoplasma gondii. acs.org This highlights that large and complex groups can be accommodated at this position to achieve specific biological interactions.

Piperazin-2-one Ring Substitutions: Direct substitution on the carbon atoms of the piperazin-2-one ring can modulate the compound's conformational rigidity and stereochemistry. Introducing substituents at the C-3, C-5, or C-6 positions can create chiral centers, which often leads to stereospecific interactions with biological targets. For example, in dermorphin (B549996) analogues, the stereochemistry of a phenylalanine residue incorporated into a piperazin-2-one ring was found to be important for opiate activity. nih.gov

The following table summarizes common modification points on the piperazin-2-one scaffold and their potential impact based on studies of related compounds.

| Modification Site | Type of Modification | Potential Impact on Biological Activity | Reference |

| N-1 Phenyl Ring | Substitution (e.g., methoxy, chloro) | Alters electronic properties and steric bulk, affecting target affinity and selectivity. | nih.gov |

| N-4 Position | Acylation, Alkylation | Introduces vectors for interacting with additional pockets in the target binding site. | acs.org |

| Piperazin-2-one Core | Substitution on Carbon atoms | Creates chiral centers, restricts conformation, influences stereospecific interactions. | nih.gov |

| Piperazin-2-one Core | Ring Variation (e.g., piperazine-2,5-dione) | Changes the core geometry and hydrogen bonding patterns. | nih.gov |

Impact of the 4-Phenoxyphenyl Moiety on Preclinical Biological Activity

The 4-phenoxyphenyl group is a significant structural feature that defines the parent compound. This diaryl ether moiety is relatively large and lipophilic, and it plays a crucial role in anchoring the molecule within the binding sites of various biological targets. Its impact can be multifaceted:

Hydrophobic Interactions: The two phenyl rings provide extensive surfaces for hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in a protein's active site. In studies of factor XIa (FXIa) inhibitors, for example, such interactions are key for achieving high potency. acs.org

Conformational Influence: The ether linkage provides a degree of rotational flexibility, allowing the two phenyl rings to adopt an optimal conformation for fitting into a binding pocket. This flexibility, however, can also be a liability if it leads to a high entropic penalty upon binding.

Metabolic Stability: The diaryl ether linkage is generally more stable to metabolic degradation than, for example, an ester or amide linkage, which can contribute to a better pharmacokinetic profile.

In a study of quinazolin-4(3H)-one derivatives targeting Toxoplasma gondii, researchers found that replacements at the diarylether fragment (analogous to the 4-phenoxyphenyl group) did not lead to an improvement in activity, suggesting that this specific moiety was already optimal or near-optimal for interacting with the parasite target. acs.org This underscores the importance of this group for the observed biological activity.

Design and Synthesis of Analogues with Enhanced Preclinical Efficacy or Selectivity

The rational design of analogues aims to improve upon the properties of a lead compound. For 1-(4-phenoxyphenyl)piperazin-2-one, this involves a structure-based or ligand-based approach to enhance potency against the desired target while minimizing off-target effects.

A common strategy involves identifying a lead compound through screening and then using its structure to design new analogues. For example, in the development of novel antioxidants, a series of 1,4-disubstituted piperazine-2,5-diones were designed and synthesized. nih.gov One of the most effective compounds, 9r , demonstrated significant protection of SH-SY5Y cells from oxidative damage. The design strategy involved coupling different substituted phenylpiperazine-2,5-diones with various benzoyl chlorides. nih.gov

Similarly, in the search for new anticancer agents, researchers synthesized phenylpiperazine derivatives of 1,2-benzothiazine. nih.gov The study found that compound BS230 , which contains a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent, exhibited strong cytotoxic activity against cancer cells with lower toxicity towards healthy cells compared to the standard drug doxorubicin. nih.gov This highlights how specific substitutions on the phenylpiperazine moiety can be used to enhance both efficacy and selectivity.

The synthesis of these analogues often involves multi-step sequences. For instance, the synthesis of 1,4-disubstituted piperazine-2,5-diones can start from commercially available materials to first construct the substituted 1-phenylpiperazine-2,5-dione core, followed by acylation at the N-4 position. nih.gov

| Analogue/Series | Therapeutic Area | Key Design Feature | Outcome | Reference |

| Compound 9r | Antioxidant | 1-(3,5-dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione | Protected cells from H2O2-induced oxidative damage. | nih.gov |

| Compound BS230 | Anticancer | 3,4-dichlorophenyl substituent on the piperazine ring. | Potent cytotoxicity against cancer cells with improved safety profile. | nih.gov |

| FXIa Inhibitors | Antithrombotic | Structure-based de novo design targeting the FXIa active site. | Identification of potent and orally bioavailable inhibitors like Asundexian. | acs.org |

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry is a powerful tool for rapidly generating large numbers of diverse compounds for high-throughput screening. nih.gov This approach is well-suited for exploring the SAR of scaffolds like piperazin-2-one. Both solid-phase and solution-phase synthesis methods have been developed to create libraries of piperazine derivatives. lookchem.commdpi.com

A solution-phase combinatorial library of 61 piperazine-2,5-diones was efficiently synthesized in a one-pot procedure. lookchem.comnih.gov The strategy involved retaining the core piperazine-2,5-dione ring and introducing diversity by using a variety of aldehydes (aromatic, heteroaromatic, aliphatic) as building blocks. lookchem.com This allows for a broad exploration of the chemical space around the core structure to identify novel bioactive compounds.

Similarly, parallel synthesis has been used to create libraries of piperazine-tethered thiazole (B1198619) compounds. mdpi.com These methods often rely on well-established reaction protocols that can be automated, enabling the production of hundreds or thousands of distinct molecules for biological evaluation. uniroma1.it The design of these libraries can be guided by computational methods to focus on structures with a higher probability of being active against a specific target. nih.gov

Principles of Ligand Efficiency and Lipophilic Efficiency in Compound Optimization

In modern drug discovery, hit and lead optimization is guided by metrics that relate a compound's potency to its physicochemical properties. Two of the most important metrics are Ligand Efficiency (LE) and Lipophilic Efficiency (LipE or LLE). acs.orgbiorxiv.org

Ligand Efficiency (LE): This metric assesses the binding energy per non-hydrogen atom of a molecule. It is calculated as the pIC50 (or pKi) divided by the number of heavy atoms (NHA). LE helps in selecting smaller "fitter" fragments that can be grown into more potent leads without excessive increases in molecular weight.

Lipophilic Efficiency (LipE or LLE): This metric evaluates the balance between potency and lipophilicity. youtube.com It is calculated as pIC50 minus the logP (or logD) of the compound. High lipophilicity often leads to poor solubility, high metabolic turnover, and off-target toxicity. LipE aims to guide optimization towards compounds that achieve high potency without becoming overly "greasy." A higher LipE value is generally desirable, with values greater than 5 often considered optimal for drug candidates. nih.govnih.gov

The following table defines these key efficiency metrics.

| Metric | Formula | Description | Goal in Optimization | Reference |

| Ligand Efficiency (LE) | pIC₅₀ / NHA (Number of Heavy Atoms) | Measures the binding efficiency per atom. | Maximize | biorxiv.orgnih.gov |

| Lipophilic Efficiency (LipE/LLE) | pIC₅₀ - logP | Balances potency against lipophilicity. | Maximize (often > 5) | acs.orgbiorxiv.orgyoutube.com |

Advanced Methodologies for Studying Chemical Interactions Academic Research Context

Biophysical Techniques for Ligand-Target Interaction Analysis

This section would have detailed the use of techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and MicroScale Thermophoresis (MST) to characterize the binding affinity and thermodynamics of 1-(4-Phenoxyphenyl)piperazin-2-one with its biological targets.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (KD), enthalpy (ΔH), and stoichiometry (n). researchgate.netnih.govacs.orgnih.govnih.gov

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that monitors the binding of a ligand to a target immobilized on a sensor chip in real-time, yielding kinetic data on association (ka) and dissociation (kd) rates, from which the binding affinity (KD) can be derived. nih.govsemanticscholar.org

MicroScale Thermophoresis (MST) measures the directed movement of molecules along a microscopic temperature gradient, which is altered upon binding of a ligand. semanticscholar.orgmdpi.combg.ac.rsnih.gov This technique can determine binding affinities in solution with low sample consumption. mdpi.combg.ac.rs

No published studies were found that applied ITC, SPR, or MST to investigate the interactions of this compound.

Crystallographic Studies of Ligand-Bound Protein Complexes for Mechanistic Understanding

X-ray crystallography is an indispensable tool for elucidating the three-dimensional structure of a ligand bound to its protein target at atomic resolution. Such studies provide invaluable insights into the precise binding mode, key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and salt bridges), and any conformational changes in the protein upon ligand binding. nih.govwikipedia.orgnih.govnih.gov This information is crucial for understanding the mechanism of action and for structure-based drug design.

While crystal structures of other piperazine-containing compounds in complex with their targets have been reported, no crystallographic data for this compound bound to a biological macromolecule are available in the public domain.

Advanced Spectroscopic Probes for Real-Time Interaction Monitoring

Various advanced spectroscopic techniques can be employed to monitor ligand-target interactions in real-time. These methods often utilize fluorescent probes or rely on intrinsic protein fluorescence (e.g., tryptophan fluorescence quenching) to detect binding events and conformational changes. Techniques such as Förster Resonance Energy Transfer (FRET) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy methods can provide dynamic information about the binding process and the structural consequences of ligand association.

The scientific literature did not yield any studies that have utilized such advanced spectroscopic probes to monitor the interactions of this compound.

Potential Research Avenues

The piperazine (B1678402) scaffold is a well-established pharmacophore in medicinal chemistry, frequently found in ligands targeting central nervous system receptors. Many arylpiperazine derivatives have been investigated for their affinity towards serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.govacs.orgsemanticscholar.orgmdpi.combg.ac.rsnih.govnih.govresearchgate.netijrrjournal.com Specifically, the 5-HT1A receptor is a common target for this class of compounds. nih.govacs.orgsemanticscholar.orgbg.ac.rsnih.gov Furthermore, some piperazine derivatives have been explored as inhibitors of fatty acid amide hydrolase (FAAH). wikipedia.orgnih.govnih.gov

Given the structural features of this compound, it is plausible that its biological targets may lie within these receptor families or enzymes. Future research efforts could be directed towards screening this compound against a panel of neurotransmitter receptors and related enzymes. Should significant binding be identified, the application of the advanced methodologies outlined above would be the logical next step to thoroughly characterize its pharmacological profile.

Future Research Trajectories and Emerging Paradigms for 1 4 Phenoxyphenyl Piperazin 2 One

Exploration of Novel Preclinical Therapeutic or Diagnostic Applications

Future research will likely focus on expanding the therapeutic and diagnostic utility of the 1-(4-phenoxyphenyl)piperazin-2-one scaffold into new domains, particularly in oncology.

Therapeutic Applications in Oncology: A significant future trajectory lies in the design of hybrid molecules for targeted cancer therapy. Research has shown that hybrids combining acetophenone (B1666503) and piperazin-2-one (B30754) (APPA) moieties can be developed as selective agents against challenging cancers. researchgate.net Based on key pharmacophores from established anti-breast cancer drugs, twenty-five APPA hybrids were designed and synthesized to target triple-negative breast cancer (TNBC). researchgate.net One particular compound, 1j , demonstrated notable in vitro antiproliferative activity against MDA-MB-468 TNBC cells with high selectivity compared to both HER2-positive breast cancer cells and normal breast cells. researchgate.net Mechanistic studies revealed that compound 1j selectively induces DNA damage, leading to the accumulation of γH2AX and p53 in the cancer cells. researchgate.net It also inhibits the repair of this damage by reducing P38 phosphorylation and HSP70 expression, ultimately causing cell cycle arrest and cell death. researchgate.net This pioneering work opens the door for future optimization of the this compound core to develop more potent and selective DNA-damaging agents for TNBC and other malignancies.

| Compound | Target Cell Line | IC50 | Selectivity Index (SI) vs. SKBr3 | Selectivity Index (SI) vs. MCF-10A | Mechanism of Action |

| 1j | MDA-MB-468 (TNBC) | 6.50 μM | 9.2 | 7.3 | Induces DNA damage; Reduces p38 phosphorylation and HSP70 expression. researchgate.net |

Diagnostic Applications in Molecular Imaging: The piperazine (B1678402) structure is a valuable scaffold for developing diagnostic imaging agents. A key emerging paradigm is the development of radiolabeled molecules for Positron Emission Tomography (PET), a powerful non-invasive imaging technique. Research on related piperazine-containing compounds has demonstrated their potential for imaging sigma-1 receptors (σ1R), which are overexpressed in a variety of cancers. Current time information in Las Vegas, NV, US.mdpi.com For instance, a fluorinated analogue, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) , was identified through docking studies as having a high affinity for σ1R. Current time information in Las Vegas, NV, US.mdpi.com Preclinical studies with this radiotracer showed significant tumor uptake in melanoma-bearing mice, indicating its potential for imaging σ1R-expressing tumors. mdpi.com This strategy provides a clear blueprint for future work with this compound. By developing radiolabeled ([¹⁸F] or [¹¹C]) derivatives of this core structure, researchers could create novel PET probes to visualize and diagnose tumors or other pathologies where its biological targets are implicated.

Integration with Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing small molecule discovery, and this paradigm will be crucial for the future development of this compound derivatives. bohrium.comnih.gov These computational tools can dramatically accelerate the drug discovery timeline, which traditionally takes 3–6 years for the early phase alone. bohrium.com

AI and ML algorithms can be trained on vast datasets of chemical structures and biological activities to:

Predict structure-activity relationships (SAR). bohrium.com

Forecast absorption, distribution, metabolism, and excretion (ADME) and toxicity profiles. bohrium.com

Accelerate the planning of chemical syntheses for novel compounds. bohrium.com

Generate new molecules from scratch (de novo design) with desired properties. nih.gov

Development of Advanced Delivery Systems for Research Probes

To maximize the utility of this compound and its future derivatives as research probes, the development of advanced delivery systems is essential. Small-molecule probes often face challenges such as poor water solubility, nonspecific biodistribution, and rapid clearance, which can limit their effectiveness in cellular and in vivo studies. nih.gov Nanotechnology-based drug delivery systems offer a powerful solution to overcome these limitations. mdpi.combohrium.com

Future research could focus on encapsulating these compounds within various nanocarriers:

Liposomes: These are spherical vesicles made of lipid bilayers that can encapsulate both hydrophobic and hydrophilic compounds. nih.govmdpi.com Liposomal formulations can improve a probe's solubility, protect it from degradation, and prolong its circulation time. mdpi.com The surface of liposomes can also be modified with targeting ligands (like antibodies or peptides) for cell-specific delivery. mdpi.commdpi.com

Polymer-Based Nanoparticles: These systems can be engineered for controlled, sustained release of the encapsulated probe. nih.gov This ensures that a stable concentration of the research tool is available at the target site over a desired period. researchgate.net

Solid Lipid Nanoparticles (SLNs): SLNs combine the advantages of liposomes and polymeric nanoparticles, offering high stability and the ability to encapsulate lipophilic molecules. mdpi.com

By loading a fluorescently-tagged or radiolabeled derivative of this compound into such a nanocarrier, researchers could achieve enhanced accumulation in specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. nih.gov This would significantly improve the signal-to-noise ratio for imaging applications and allow for more precise investigation of biological pathways in a research setting.

Addressing Research Gaps and Challenges in Compound Optimization

While the this compound scaffold holds promise, several research gaps and challenges must be addressed to optimize future lead compounds derived from it.

Achieving Target Selectivity: A primary challenge in drug development is ensuring a compound interacts selectively with its intended target, minimizing off-target effects. The high sequence homology among some protein families, such as G protein-coupled receptors or kinases, makes achieving selectivity difficult. nih.gov The optimization of the APPA hybrids, for example, required screening against multiple cancer cell lines and a normal cell line to establish a selectivity window. researchgate.net Future work must involve extensive screening and structure-activity relationship (SAR) studies to fine-tune the molecule for high target specificity.

Balancing Potency and Physicochemical Properties: A highly potent compound is of little use if it has poor solubility, stability, or membrane permeability. The optimization process is a multidimensional effort where potency must be balanced with favorable DMPK (drug metabolism and pharmacokinetics) properties. nih.gov Research on other heterocyclic compounds has shown that even highly active molecules can be hampered by poor solubility or difficulties in producing them in sufficient quantities for thorough testing. nih.gov

Scalable Synthesis: As analogues become more complex during the optimization process, developing a synthetic route that is efficient, cost-effective, and scalable is a significant hurdle. nih.gov Future research must not only focus on the biological activity of new derivatives but also on establishing practical and robust methods for their synthesis to enable advanced preclinical evaluation.

Addressing these challenges will require an iterative cycle of design, synthesis, and testing, integrating computational predictions with empirical biological and physicochemical data to guide the optimization of the next generation of compounds based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Phenoxyphenyl)piperazin-2-one, and how can reaction conditions be optimized for yield?

- Methodology : Multi-step synthesis typically involves:

Nucleophilic substitution : Formation of the piperazin-2-one core via cyclization under reflux with a polar aprotic solvent (e.g., DMF) .

Coupling reactions : Introduction of the phenoxyphenyl group using Buchwald-Hartwig amination or Ullmann-type coupling, requiring palladium catalysts and controlled temperatures (80–120°C) .

- Optimization :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

- Monitor reaction progress via TLC or HPLC, adjusting stoichiometry to minimize byproducts .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Essential Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperazine ring conformation (e.g., δ 3.45–3.75 ppm for piperazine protons) .

- X-ray Crystallography : Resolve bond angles and torsional strain in the piperazin-2-one ring (e.g., C-N-C angles ~118–122°) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. How should researchers design initial biological screening assays to evaluate neuropharmacological potential?

- Approach :

- In vitro receptor binding assays : Target serotonin (5-HT₁A) or dopamine receptors due to structural similarity to known piperazine-based ligands .

- Dose-response studies : Use HEK-293 cells transfected with target receptors; measure IC₅₀ values via fluorescence polarization .

- Preliminary toxicity : Assess cytotoxicity in primary neuronal cultures using MTT assays .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental binding affinity data?

- Stepwise Analysis :

Orthogonal validation : Repeat assays with alternative methods (e.g., SPR vs. radioligand binding) .

Molecular Dynamics (MD) simulations : Evaluate ligand-receptor interactions over 100+ ns trajectories to identify transient binding modes .

Crystallographic docking : Compare predicted poses with X-ray structures of homologous receptors .

- Example : Discrepancies in 5-HT₁A binding may arise from protonation state variations in the piperazine ring, requiring pH-adjusted simulations .

Q. How can structure-activity relationship (SAR) studies be systematically designed to explore modifications in the phenoxyphenyl moiety?

- SAR Framework :

| Substituent | Position | Observed Effect | Reference |

|---|---|---|---|

| -OCH₃ | Para | ↑ Metabolic stability | |

| -F | Meta | ↑ Binding selectivity | |

| -NO₂ | Ortho | ↓ Solubility |

- Methodology :

- Synthesize derivatives via Suzuki-Miyaura coupling for diverse aryl groups .

- Use QSAR models to predict logP and polar surface area for bioavailability optimization .

Q. What advanced spectroscopic methods are required to analyze ring puckering effects in the piperazin-2-one core?

- Techniques :

- Dynamic NMR : Measure ring inversion barriers at variable temperatures (e.g., coalescence temperature for chair-boat transitions) .

- Vibrational Circular Dichroism (VCD) : Resolve enantiomeric conformations induced by puckering .

- Data Interpretation :

- Puckering amplitude (q) and phase angle (θ) calculations using Cremer-Pople parameters (e.g., q₂ = 0.45 Å for a twisted boat conformation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.